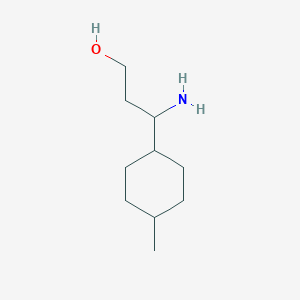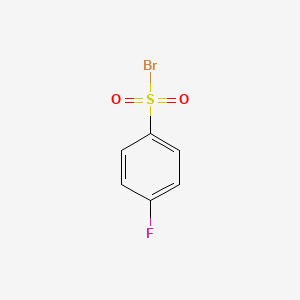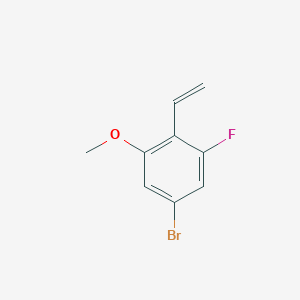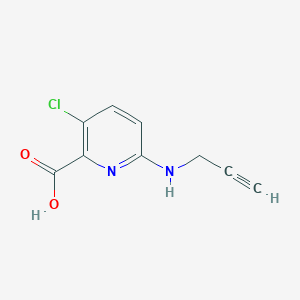
3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid is a chemical compound with the molecular formula C9H7ClN2O2. It is a derivative of picolinic acid, which is known for its role in various biological processes and its use in synthetic chemistry.
Vorbereitungsmethoden
The synthesis of 3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid typically involves the reaction of 3-chloropicolinic acid with propargylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the chlorine atom or the alkyne group.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as a growth regulator in plants.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the formulation of agrochemical products, particularly as a component in herbicides.
Wirkmechanismus
The mechanism of action of 3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid involves its interaction with specific molecular targets. In the context of herbicides, it acts as a synthetic auxin, mimicking the action of natural plant hormones. This leads to uncontrolled growth and eventually the death of the target plants. The compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular processes .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid can be compared with other similar compounds such as:
Picloram: Another picolinic acid derivative used as a herbicide.
Clopyralid: A selective herbicide that targets broadleaf weeds.
Aminopyralid: Known for its effectiveness against invasive plant species.
What sets this compound apart is its unique structure, which provides specific interactions with molecular targets, leading to its distinct mode of action and effectiveness .
Eigenschaften
Molekularformel |
C9H7ClN2O2 |
|---|---|
Molekulargewicht |
210.62 g/mol |
IUPAC-Name |
3-chloro-6-(prop-2-ynylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O2/c1-2-5-11-7-4-3-6(10)8(12-7)9(13)14/h1,3-4H,5H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
KJDATBDKMPDKMD-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCNC1=NC(=C(C=C1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


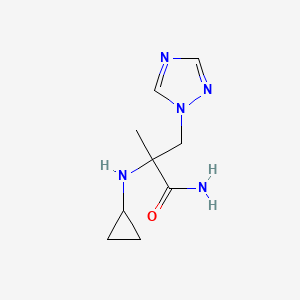


![N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)
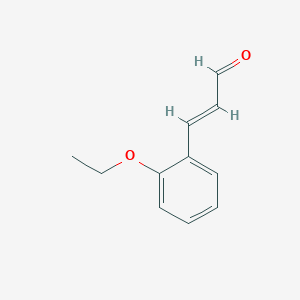
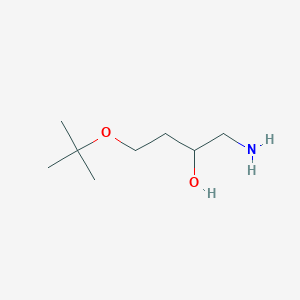
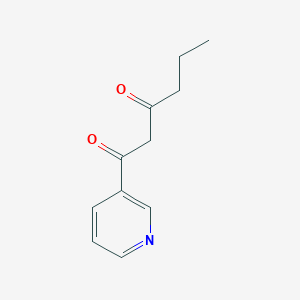
![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13621241.png)

![3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13621264.png)
aminehydrochloride](/img/structure/B13621268.png)
